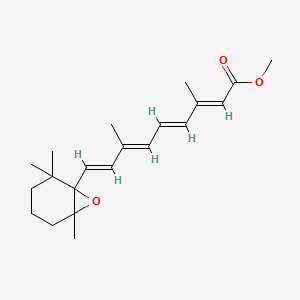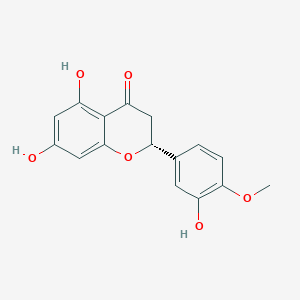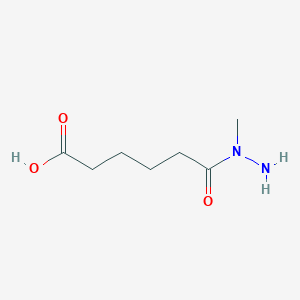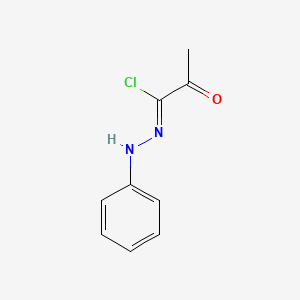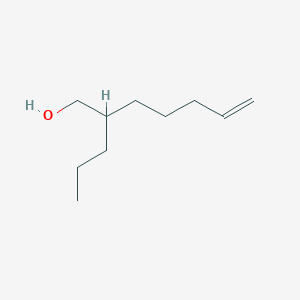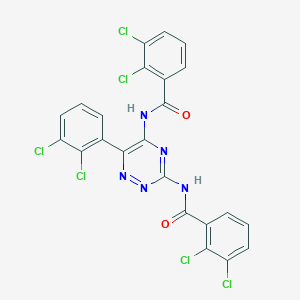
拉莫三嗪杂质H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is a byproduct formed during the synthesis of lamotrigine, a broad-spectrum antiepileptic drug. Lamotrigine is used to treat partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome. It also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I disorder .
科学研究应用
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical methods to ensure the purity of lamotrigine.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential effects on neurological pathways and its role in the pharmacokinetics of lamotrigine.
作用机制
Target of Action
Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .
Mode of Action
Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate
Biochemical Pathways
The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .
Pharmacokinetics
Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration
Result of Action
The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity
Action Environment
Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lamotrigine impurity H involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of lamotrigine impurity H is often monitored and controlled using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process involves optimizing reaction conditions such as temperature, pH, and solvent composition to minimize the formation of impurities .
化学反应分析
Types of Reactions
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
相似化合物的比较
Similar Compounds
- Lamotrigine impurity A
- Lamotrigine impurity B
- Lamotrigine impurity C
- Lamotrigine impurity D
- Lamotrigine impurity E
- Lamotrigine impurity F
- Lamotrigine impurity G
Uniqueness
N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide is unique due to its specific chemical structure and formation pathway. Unlike other impurities, it is formed under specific reaction conditions and may have distinct chemical and biological properties .
属性
IUPAC Name |
2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAPUQPXJNKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11Cl6N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


